molecular formula C6H10ClN5 B13129080 4-Amino-2-methylpyrimidine-5-carboximidamide hydrochloride

4-Amino-2-methylpyrimidine-5-carboximidamide hydrochloride

Katalognummer: B13129080
Molekulargewicht: 187.63 g/mol
InChI-Schlüssel: KDZFUEDYBNEYLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride typically involves the reaction of 2-methylpyrimidine derivatives with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the reaction of 2-methylpyrimidine with cyanamide under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboximidamide groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbonitrile
  • 4-Amino-5-aminomethyl-2-methylpyrimidine
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine

Uniqueness

4-Amino-2-methylpyrimidine-5-carboximidamidehydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H10ClN5

Molekulargewicht

187.63 g/mol

IUPAC-Name

4-amino-2-methylpyrimidine-5-carboximidamide;hydrochloride

InChI

InChI=1S/C6H9N5.ClH/c1-3-10-2-4(5(7)8)6(9)11-3;/h2H,1H3,(H3,7,8)(H2,9,10,11);1H

InChI-Schlüssel

KDZFUEDYBNEYLM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=N1)N)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.